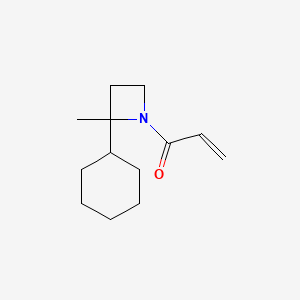

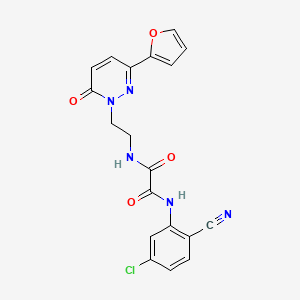

![molecular formula C17H18ClFN2O B2955355 3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride CAS No. 2416234-65-4](/img/structure/B2955355.png)

3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Alzheimer's Disease Research

A study utilized a molecular imaging probe closely related to the chemical structure of interest for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research demonstrated significant decreases in 5-HT(1A) receptor densities, correlating these decreases with the worsening of clinical symptoms. The findings suggest potential applications in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Neuroreceptor Imaging

Another study synthesized and labeled a compound with exceptional affinity for metabotropic glutamate subtype-5 receptors (mGluR5), indicating its potential as a high-affinity radioligand for imaging mGluR5 receptors in the brain with positron emission tomography (PET). This could be useful for researching various neurological disorders (Siméon et al., 2007).

DNA-Drug Interaction Studies

Surface Plasmon Resonance (SPR) technology was employed to study the interactions between synthetic self-complementary DNA and certain drugs, providing insights into the binding mechanisms and potential therapeutic applications of DNA-interacting compounds (Bischoff et al., 1998).

Antipathogenic Activity

Research into new thiourea derivatives, including those with fluorine atoms, demonstrated significant anti-pathogenic activity, especially against bacteria known for biofilm formation. This suggests the chemical structure's potential use in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Neuroprotective Compounds

A novel neuroprotective compound was studied for its effects on voltage-sensitive sodium channels in the brain, showing potential for neuroprotection by inhibiting specific neurotoxin receptor sites. This research highlights the structure's relevance in developing treatments for neurological conditions (Shimidzu et al., 1997).

Properties

IUPAC Name |

3-fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O.ClH/c1-13-3-2-4-17(7-13)21-6-5-20-12-15-8-14(11-19)9-16(18)10-15;/h2-4,7-10,20H,5-6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZGXJCFQKNQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCNCC2=CC(=CC(=C2)F)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

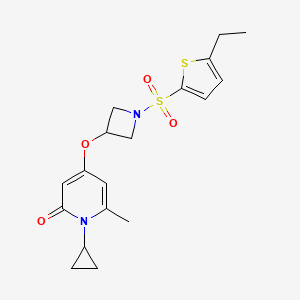

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2955272.png)

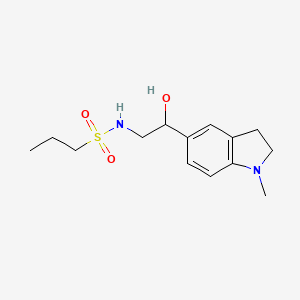

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955275.png)

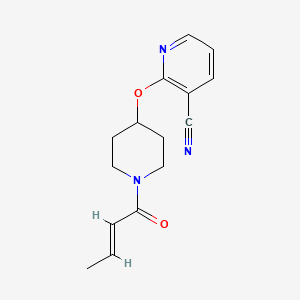

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2955282.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2955289.png)

![(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2955293.png)

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2955295.png)